molecular formula C22H15N3OS B5413100 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine

カタログ番号 B5413100
分子量: 369.4 g/mol
InChIキー: NKYLZJFZGPCWSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine, also known as ML133, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies.

作用機序

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine exerts its effects by binding to the extracellular domain of the TASK-1 and TASK-3 channels, thereby blocking the flow of potassium ions through the channels. This results in membrane depolarization and an increase in intracellular calcium levels, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a hallmark of pulmonary hypertension. It has also been shown to reduce the severity of atrial fibrillation in animal models.

実験室実験の利点と制限

One of the main advantages of 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine is its specificity for the TASK-1 and TASK-3 channels, which reduces the likelihood of off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for research on 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine. One area of interest is the development of more potent analogs of this compound that could be used for the treatment of diseases such as hypertension and atrial fibrillation. Another area of interest is the investigation of the effects of this compound on other ion channels and signaling pathways, which could lead to the identification of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy.

合成法

The synthesis of 1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine involves a multi-step process that requires several reagents and intermediate compounds. The first step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This is followed by the reaction of 2-chlorobenzoic acid with 2-aminophenol to form 2-(2-hydroxyphenyl)benzoic acid.
The next step involves the reaction of 2-(2-hydroxyphenyl)benzoic acid with 4-methylphenylboronic acid in the presence of a palladium catalyst to form 4-(4-methylphenyl)phthalic acid. Finally, the reaction of 4-(4-methylphenyl)phthalic acid with 2-mercaptobenzoxazole in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) results in the formation of this compound.

科学的研究の応用

1-(1,3-benzoxazol-2-ylthio)-4-(4-methylphenyl)phthalazine has been the subject of numerous studies due to its potential therapeutic applications. It has been shown to have potent inhibitory effects on the TASK-1 and TASK-3 potassium channels, which are involved in regulating the resting membrane potential of cells. This makes this compound a promising candidate for the treatment of various diseases, including hypertension, pulmonary hypertension, and atrial fibrillation.

特性

IUPAC Name

2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(25-24-20)27-22-23-18-8-4-5-9-19(18)26-22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYLZJFZGPCWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。